An In-depth Technical Guide to 1-Bromo-2,3,5-trifluorobenzene (CAS Number: 133739-70-5)
An In-depth Technical Guide to 1-Bromo-2,3,5-trifluorobenzene (CAS Number: 133739-70-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2,3,5-trifluorobenzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern of fluorine atoms and a reactive bromine atom makes it a versatile building block for the synthesis of complex molecules with tailored properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 1-Bromo-2,3,5-trifluorobenzene, with a focus on its role in drug discovery and development.
Physicochemical Properties
1-Bromo-2,3,5-trifluorobenzene is a colorless to light yellow liquid at room temperature. The strategic placement of three fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and metabolic stability when incorporated into larger molecules. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Bromo-2,3,5-trifluorobenzene
| Property | Value | Reference(s) |
| CAS Number | 133739-70-5 | [1] |
| Molecular Formula | C₆H₂BrF₃ | [1] |
| Molecular Weight | 210.98 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 143 °C | |
| Flash Point | 54 °C | |
| Density | Not available | |
| MDL Number | MFCD00012232 | |
| InChI Key | XSMLLZPSNLQCQU-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=C(C(=C1F)F)Br)F | [1] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings.
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¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine and bromine atoms.
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¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will show distinct signals for the three different fluorine environments, with coupling between them.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M and M+2) being prominent.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 1-Bromo-2,3,5-trifluorobenzene is not widely published in readily accessible literature, its synthesis would likely involve the bromination of 1,2,4-trifluorobenzene or the diazotization and subsequent bromination of a corresponding trifluoroaniline precursor.
The reactivity of 1-Bromo-2,3,5-trifluorobenzene is dominated by the presence of the bromine atom, which serves as a handle for a variety of cross-coupling and organometallic reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond and the aromatic ring.
Experimental Protocols for Key Reactions
The following are generalized experimental protocols for common reactions involving aryl bromides, which are applicable to 1-Bromo-2,3,5-trifluorobenzene.
3.1.1. Grignard Reagent Formation
The formation of a Grignard reagent from 1-Bromo-2,3,5-trifluorobenzene provides a powerful nucleophile for the formation of new carbon-carbon bonds.
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Procedure: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a crystal of iodine to initiate the reaction. A solution of 1-Bromo-2,3,5-trifluorobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is typically initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (2,3,5-trifluorophenyl)magnesium bromide.[2] This reagent can then be used in subsequent reactions with various electrophiles.
3.1.2. Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a route to substituted alkynes.[3]
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Procedure: To a solution of 1-Bromo-2,3,5-trifluorobenzene (1.0 equivalent) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.025 equivalents), an amine base (e.g., diisopropylamine or triethylamine, 7.0 equivalents), and the terminal alkyne (1.1 equivalents).[3] The reaction mixture is stirred at room temperature or with gentle heating until completion, as monitored by techniques like TLC or GC-MS. Work-up typically involves filtration through celite, extraction with an organic solvent, and purification by column chromatography.[3]
3.1.3. Suzuki Coupling
The Suzuki coupling is another versatile palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide.
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Procedure: In a reaction vessel, combine 1-Bromo-2,3,5-trifluorobenzene (1.0 equivalent), a boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer.
3.1.4. Ullmann Coupling
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[4][5]
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Procedure: 1-Bromo-2,3,5-trifluorobenzene is heated with copper powder at high temperatures, often in a high-boiling solvent like dimethylformamide (DMF) or nitrobenzene.[6] The reaction can be performed to create symmetrical biaryls or, with a second, different aryl halide, to synthesize unsymmetrical biaryls.[4] Modern variations of the Ullmann reaction may use soluble copper catalysts and ligands to allow for milder reaction conditions.[7]
3.1.5. Reaction with n-Butyllithium (Lithium-Halogen Exchange)
Reaction with a strong organolithium base like n-butyllithium can effect a lithium-halogen exchange, generating a highly reactive organolithium species.
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Procedure: A solution of 1-Bromo-2,3,5-trifluorobenzene in an anhydrous ether solvent such as THF is cooled to a low temperature (typically -78 °C).[8] A solution of n-butyllithium in hexanes is then added dropwise.[8] The resulting (2,3,5-trifluorophenyl)lithium can be quenched with various electrophiles to introduce a wide range of functional groups. It is crucial to maintain anhydrous and anaerobic conditions throughout the reaction.[9][10]
Applications in Drug Discovery and Materials Science
The 2,3,5-trifluorophenyl moiety is a valuable pharmacophore in drug design. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[11][12] While specific biological activities for 1-Bromo-2,3,5-trifluorobenzene itself are not extensively documented, its derivatives are of interest in medicinal chemistry. For example, trifluoromethyl-containing compounds have been investigated as potential anticancer agents and for their effects on plant growth regulation.[13][14]
In materials science, 1-Bromo-2,3,5-trifluorobenzene serves as a precursor for the synthesis of liquid crystals, polymers, and coatings.[15] The incorporation of fluorine atoms can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electro-optical characteristics.[15]
Safety and Handling
1-Bromo-2,3,5-trifluorobenzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationships and Workflows
The following diagrams illustrate the central role of 1-Bromo-2,3,5-trifluorobenzene as a synthetic intermediate and the general workflow for its application in drug discovery.
Caption: Synthetic pathways from 1-Bromo-2,3,5-trifluorobenzene.
Caption: Workflow for drug discovery using the target compound.
Conclusion
1-Bromo-2,3,5-trifluorobenzene is a valuable and versatile chemical intermediate. Its utility in a range of powerful synthetic transformations, combined with the beneficial properties conferred by the trifluorophenyl moiety, makes it a compound of high interest for researchers in both academic and industrial settings. Further exploration of its reactivity and the biological activities of its derivatives is likely to lead to the development of novel pharmaceuticals and advanced materials.
References
- 1. 1-Bromo-2,3,5-trifluorobenzene | C6H2BrF3 | CID 2736399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 11. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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- 14. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
